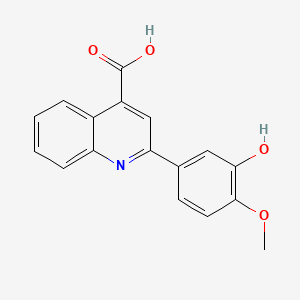

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The compound 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete chemical name reflects the presence of a quinoline core structure with specific substitution patterns that define its unique molecular identity. The compound is registered under Chemical Abstracts Service number 32366-62-4, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes the systematic name 4-Quinolinecarboxylic acid, 2-(3-hydroxy-4-methoxyphenyl)-, which emphasizes the carboxylic acid functionality at the 4-position of the quinoline ring system.

The molecular formula C17H13NO4 indicates a complex organic molecule containing seventeen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight of 295.29 grams per mole places this compound in the mid-range molecular weight category for pharmaceutical intermediates and bioactive compounds. The degree of unsaturation calculated from the molecular formula reveals the presence of twelve degrees of unsaturation, consistent with the aromatic quinoline core and phenyl substituent, along with the carboxylic acid carbonyl group. The molecular structure incorporates both electron-donating methoxy groups and electron-withdrawing carboxylic acid functionality, creating a balanced electronic environment that influences the compound's chemical reactivity and biological activity.

The systematic structural analysis reveals the presence of multiple functional groups that contribute to the compound's overall properties. The hydroxyl group at the 3-position of the phenyl ring provides hydrogen bonding capability and influences the compound's solubility characteristics. The methoxy group at the 4-position of the phenyl ring introduces steric bulk and electron-donating properties that affect the electronic distribution throughout the molecule. The quinoline core provides a rigid bicyclic aromatic framework that serves as the central structural element, while the carboxylic acid group at the 4-position offers both hydrogen bonding potential and ionizable functionality under physiological conditions.

Eigenschaften

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-16-7-6-10(8-15(16)19)14-9-12(17(20)21)11-4-2-3-5-13(11)18-14/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSNSHLNGZYMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374740 | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32366-62-4 | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation Using Isatin Derivatives and Halogenated Ketones

An alternative method involves direct condensation of isatin or its salts with halogenated ketones (e.g., bromacetone or chloracetone) in alkaline media, yielding 2-methyl-3-hydroxyquinoline-4-carboxylic acids, which are structurally related to the target compound.

| Parameter | Description |

|---|---|

| Starting Materials | Isatin or sodium salt of isatic acid; halogenated ketones (bromacetone/chloracetone) |

| Reaction Medium | Dilute sodium carbonate or alkaline-earth hydroxide solutions |

| Temperature Range | Room temperature to 100 °C |

| Reaction Time | Several hours to a few days |

| Yield | High yields (>90%) achievable with optimized conditions |

This method is efficient and allows for the incorporation of hydroxy substitution at position 3 of the quinoline ring, which is relevant for the target compound.

Catalytic Methods for 2-Aryl-quinoline-4-carboxylic Acids

Recent advances include the use of novel catalysts such as ionically tagged magnetic nanoparticles with urea linkers to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions.

| Catalyst | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | 80 °C, solvent-free, 10 mg catalyst | High yields (not specified) | Catalyst reusable, mild conditions, environmentally friendly |

This catalytic approach promotes efficient condensation of substituted benzaldehydes, pyruvic acid, and amines to form 2-aryl quinoline derivatives, potentially adaptable for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step condensation and oxidation (Industrial) | Isatin, acetone, substituted benzaldehyde | NaOH, KMnO4, diacetyl oxide | Reflux, 25-125 °C, pH control | High yield, scalable, mild conditions | Multi-step, requires purification |

| Halogenated ketone condensation | Isatin or isatic acid salt, halogenated ketone | Alkaline-earth hydroxides | 25-100 °C, aqueous alkaline | Shorter time, high yield | Limited substitution scope |

| Catalytic solvent-free synthesis | Substituted benzaldehyde, pyruvic acid, amine | Magnetic nanoparticle catalyst | 80 °C, solvent-free | Eco-friendly, reusable catalyst | Catalyst preparation required |

Research Findings and Analytical Data

- The industrial method yields 2-toluquinoline-4-carboxylic acid with 99% yield and melting point 238-240 °C, confirmed by ^1H-NMR spectroscopy.

- The intermediate 2-vinyl-4-quinoline carboxylic acid hydrate is obtained with 85% yield and melting point 294-295 °C, characterized by PMR and elemental analysis.

- The catalytic method demonstrates functional group tolerance and efficient conversion under mild conditions, with catalyst characterization confirming successful functionalization and magnetic properties.

Wissenschaftliche Forschungsanwendungen

While the search results do not provide an exhaustive list of applications specifically for "2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid", they do offer insights into the uses of related quinoline-4-carboxylic acid derivatives, which can inform potential applications of this specific compound.

General Applications of Quinoline-4-Carboxylic Acids

- Antimicrobial Agents: Quinoline derivatives, including quinoline-4-carboxylic acids, possess a broad spectrum of antimicrobial activities . They have been evaluated for their potential as antibacterial and antifungal agents .

- Anticancer Drugs: Quinoline-4-carboxylic acid derivatives are explored in the development of anticancer drugs, specifically as Histone Deacetylase (HDAC) inhibitors . These compounds can be designed to interact with the active site of HDACs, potentially leading to anticancer activity .

- Intermediates in Synthesis: 4-hydroxy-quinoline-3-carboxylic acids serve as key intermediates in the preparation of antibacterially active 1-alkyl-4-quinolone-3-carboxylic acids .

Antioxidant Activity

- Some synthesized 2- and 3-hydroxyquinoline-4-carboxylic acids and their derivatives have demonstrated antioxidant activity . These compounds were designed and synthesized to evaluate their antioxidant properties using the ABTS assay method . Select compounds exhibited good antioxidant activity, while others showed mild to moderate activity .

Specific Derivatives and Analogs

- Cinchophen: Cinchophen, a quinoline derivative, was used as an analgesic agent .

- Brequinar Sodium: Brequinar sodium, another quinoline derivative, was discovered as an anticancer agent and later found to have immunosuppressive activity .

- 3-Hydroxy-2-phenylcinchoninic acid (HPC): This compound has been reported to possess antirheumatic effects .

Potential Applications of this compound

Based on the documented applications of related compounds, this compound could be investigated for the following applications:

- Antimicrobial Agent: Evaluate its activity against various bacterial and fungal strains .

- Anticancer Agent: Investigate its potential as an HDAC inhibitor and its effects on cancer cell lines .

- Antioxidant: Assess its antioxidant activity using appropriate assays .

- Intermediate in Synthesis: Utilize it as a building block for synthesizing other potentially bioactive molecules .

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest and apoptosis in cancer cells . The hydroxy and methoxy groups enhance its binding affinity through hydrogen bonding and hydrophobic interactions with the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

- 2-Phenylquinoline-4-carboxylic acid

- 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid

- 4-Hydroxy-2-quinolones

Uniqueness: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid stands out due to the presence of both hydroxy and methoxy groups on the phenyl ring, which significantly influence its chemical reactivity and biological activity. These functional groups enhance its solubility and facilitate various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative notable for its significant biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This compound's structure features a quinoline core with hydroxyl and methoxy substitutions that enhance its reactivity and biological efficacy. The following sections will detail its biological activities, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₃N₁O₄. The compound's unique configuration allows it to interact selectively with various biological targets, making it a candidate for therapeutic applications.

1. Histone Deacetylase Inhibition

One of the primary biological activities of this compound is its role as an HDAC inhibitor. HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes has been linked to:

- Induction of Apoptosis : By promoting programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cell proliferation.

Studies indicate that this compound selectively inhibits specific HDAC isoforms, contributing to its anticancer properties .

2. Antimicrobial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that certain derivatives can significantly affect the morphology and growth of microorganisms like Botrytis cinerea .

3. Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects through its ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro assays revealed that related quinoline derivatives exhibited significant LOX inhibitory activity, indicating a potential therapeutic avenue for inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding to HDAC Active Sites : This competitive inhibition leads to increased acetylation of histones, facilitating gene expression related to apoptosis and cell cycle regulation.

- Interaction with Molecular Targets : The compound's functional groups allow it to bind effectively with various enzymes, altering their activity and contributing to its diverse biological effects .

Research Findings and Case Studies

Notable Case Studies

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines (e.g., H460, HT-29) indicated that the compound exhibits selective cytotoxicity, particularly against lung and colorectal cancer cells.

- Antimicrobial Impact : A study reported that specific derivatives led to increased permeability of microbial membranes, suggesting a mechanism for their antimicrobial action.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid?

Methodological Answer:

A common approach involves acid chloride formation followed by coupling reactions. For example:

Step 1: React the carboxylic acid derivative (e.g., 2-phenylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under reflux (80°C, 5 hours) to form the acid chloride intermediate .

Step 2: Add the desired amine or alcohol (e.g., 3-hydroxy-4-methoxyphenol) in tetrahydrofuran (THF) with sodium hydride (NaH) at 0°C, followed by room-temperature stirring .

Purification: Use silica gel column chromatography (20% ethyl acetate/petroleum ether) to isolate the product. Yield optimization can involve adjusting stoichiometry (1.5 eq. amine) and reaction time .

Alternative Route:

Acylation of methyl anthranilate derivatives with malonyl chloride under base catalysis (e.g., triethylamine), followed by cyclization .

Basic: How to characterize the compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Dissolve the compound in deuterated DMSO and analyze peak splitting. For example:

- IR Spectroscopy: Identify functional groups:

- Carboxylic acid (O-H stretch: ~2500–3300 cm⁻¹, C=O: ~1685 cm⁻¹) .

- Methoxy (C-O: ~1250 cm⁻¹) .

- Mass Spectrometry (ESI): Confirm molecular weight (e.g., [M+H]⁺ = 358.17) and fragmentation patterns .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

Contradictions may arise from varying assay conditions or structural analogs. To address this:

Standardize Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds.

Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., Mycobacterium tuberculosis enzymes) .

Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents at positions 2, 4) to isolate pharmacophoric groups .

Advanced: What crystallographic techniques determine its solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., ethanol/water mix).

- Puckering Analysis: Quantify quinoline ring distortion via Cremer-Pople parameters .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Late-Stage Diversification: Modify substituents at the 3-hydroxy-4-methoxyphenyl group (e.g., replace methoxy with ethoxy or halogens) .

Scaffold Hybridization: Fuse with adamantane or morpholine moieties to enhance lipophilicity .

Automated Synthesis: Use continuous flow reactors for rapid analog generation .

Basic: What are the recommended handling and storage protocols?

Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C, away from moisture and light .

- Handling: Use nitrile gloves, N95 masks, and flame-retardant lab coats. Avoid electrostatic discharge .

- Waste Disposal: Treat as special waste via licensed facilities (incineration at >1000°C) .

Advanced: How to analyze its stability under different conditions?

Methodological Answer:

Forced Degradation Studies:

- Acidic/Base Hydrolysis: Reflux in 1M HCl/NaOH (80°C, 24h), monitor by HPLC.

- Oxidative Stress: Treat with 3% H₂O₂, analyze degradation products via LC-MS .

Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td >250°C predicted) .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate:

- LogP: ~2.1 (moderate lipophilicity) .

- Solubility: ~0.1 mg/mL in water, improved with co-solvents (e.g., DMSO) .

- Metabolism: Cytochrome P450 docking (CYP3A4) predicts hydroxylation at the methoxy group .

Basic: How to isolate the compound from natural sources?

Methodological Answer:

While direct isolation is unreported, related quinoline derivatives can be extracted:

Plant Extraction: Use Cinnamomum cassia bark, perform Soxhlet extraction with methanol .

Chromatography: Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Scale-Up Adjustments:

- Replace batch reactors with continuous flow systems to enhance mixing and heat transfer .

- Optimize stoichiometry (e.g., 1.2 eq. SOCl₂) to minimize side products.

Process Analytics: Use inline FTIR or PAT tools for real-time monitoring .

Crystallization: Employ anti-solvent addition (e.g., water in THF) to improve purity >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.